2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Description
This compound is a thiophene-based oligomer featuring a pentathiophene backbone with terminal octyl substituents. Its extended π-conjugated structure and alkyl side chains enhance solubility and electronic properties, making it suitable for applications in organic electronics, such as field-effect transistors (FETs) and photovoltaic devices . The octyl groups improve processability by reducing aggregation, while the conjugated backbone facilitates charge transport.
Properties
CAS No. |
878436-23-8 |
|---|---|
Molecular Formula |
C40H46S6 |
Molecular Weight |
719.2 g/mol |
IUPAC Name |
2-octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H46S6/c1-3-5-7-9-11-13-15-29-17-19-31(41-29)33-21-23-35(43-33)37-25-27-39(45-37)40-28-26-38(46-40)36-24-22-34(44-36)32-20-18-30(42-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |
InChI Key |
KCVDTHVHQIBLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene typically follows a multi-step approach:
Formation of Thiophene Units : The initial step involves synthesizing the thiophene rings which serve as the core structure for the compound.
Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions (such as Stille or Suzuki coupling) to link the thiophene units with octyl chains and other thiophene derivatives.
Purification : After synthesis, purification techniques such as column chromatography are employed to isolate the desired product from by-products and unreacted materials.
Detailed Steps in Synthesis
Step 1: Synthesis of Thiophene Units
The thiophene units can be synthesized using various methods, including:
- Electrophilic Aromatic Substitution : This method involves the introduction of substituents onto a pre-existing thiophene ring.
For example, a typical reaction might involve:
$$
\text{Thiophene} + \text{Alkyl Halide} \rightarrow \text{Alkylated Thiophene}
$$
Step 2: Cross-Coupling Reactions
The key reactions for forming the final compound include:
-
- This method uses organotin compounds and halides in the presence of a palladium catalyst.
- Example Reaction:
$$
R1SnR3 + R2X \xrightarrow{\text{Pd catalyst}} R1R2 + R3SnX
$$
Here, $$R1$$ and $$R3$$ represent alkyl or aryl groups, while $$X$$ is a halogen.
-
- Involves boronic acids and halides, also facilitated by a palladium catalyst.
- Example Reaction:
$$
R1B(OH)2 + R2X \xrightarrow{\text{Pd catalyst}} R1R2 + B(OH)3
$$
These reactions are crucial for constructing the multi-layered structure of the target compound.
Step 3: Final Assembly and Purification
After completing the coupling reactions, the final product undergoes purification through techniques such as:
- Column Chromatography : Utilizes silica gel to separate compounds based on polarity.
Table 1: Summary of Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Thiophene Synthesis | Alkyl Halide, Acidic Catalyst | Formation of alkylated thiophene |
| Stille Coupling | Organotin Compound, Pd Catalyst | Coupling thiophene units |
| Suzuki Coupling | Boronic Acid, Pd Catalyst | Further coupling to build complex structure |
| Purification | Silica Gel Column | Isolation of final product |
Research Findings
Recent studies have demonstrated that compounds with similar structures exhibit promising properties for applications in organic electronics, particularly in organic thin-film transistors (OTFTs). The electrical characteristics of these compounds can be significantly influenced by their molecular architecture and processing conditions.
Electrical Properties
Research indicates that liquid crystalline organic semiconductors like those derived from thiophene structures show enhanced mobility and on/off ratios in OTFT applications. For instance, one study reported hole mobilities as high as $$0.025 \, \text{cm}^2/\text{Vs}$$ when optimized under specific thermal conditions.
Thermal Stability
Thermal analysis reveals that these compounds maintain structural integrity at elevated temperatures, which is crucial for practical applications in electronic devices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, converting the thiophene rings into more saturated forms.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (Br2, Cl2), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Organic Electronics
The primary application of this compound lies in the field of organic electronics , where it serves as a semiconductor material. Its high degree of conjugation allows for efficient charge transport, which is critical in devices such as:
- Organic Field Effect Transistors (OFETs) : The compound's structure promotes high charge mobility, essential for efficient transistor operation.
| Property | Value |
|---|---|
| Charge Mobility | High |
| Solubility | Enhanced |
| Device Type | OFETs |
Photovoltaic Cells
Oligothiophenes are also explored as active materials in organic solar cells due to their ability to absorb light and convert it into electrical energy. The incorporation of octyl groups increases solubility, facilitating film formation and enhancing device performance.
Photodynamic Therapy
In the biomedical field, compounds with similar structures have shown promise in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, making them suitable for cancer treatment and other therapeutic applications.
Biosensors
The electronic properties of this compound make it a potential candidate for use in biosensors . Its ability to interact with biological molecules can be harnessed for the detection of various analytes, providing sensitive and selective measurement capabilities.
Drug Delivery Systems
The structural characteristics of oligothiophenes allow them to be utilized in drug delivery systems . Their capacity for controlled release can enhance the efficacy of therapeutic agents while minimizing side effects.
Antioxidant Applications
Research indicates that oligothiophenes may exhibit antioxidant properties, which could be beneficial in various applications, including food preservation and health supplements.
Case Studies
Several studies have investigated the applications of thiophene-based compounds:
- Photovoltaic Performance : A study demonstrated that incorporating different electron-rich thiophene units significantly improved the photovoltaic properties of isoindigo-based conjugated polymers, highlighting the potential for enhanced efficiency in solar cells .
- Antioxidant Properties : Research into thiophene derivatives has shown their ability to act as antioxidants, suggesting potential applications in medical and food industries .
- Biosensing Capabilities : The interaction studies involving oligothiophenes revealed their effectiveness in biosensing applications, with modifications allowing for enhanced selectivity and sensitivity .
Mechanism of Action
The compound exerts its effects primarily through its conjugated thiophene rings, which facilitate electron delocalization and charge transport. The molecular targets include the active sites in OFETs and OPVs, where the compound acts as a channel for charge carriers. The pathways involved include π-π stacking interactions and charge transfer processes .
Comparison with Similar Compounds
2-thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene (CAS 153561-84-3)
- Structure : Three thiophene units linked by ethyl groups.
- Molecular Formula : C₁₈H₁₄S₄; Molecular Weight : 358.564 .
- Key Differences :
- Shorter conjugation length (3 thiophene units vs. 5 in the target compound), leading to reduced charge carrier mobility.
- Absence of alkyl side chains lowers solubility in organic solvents.
2,2'-Bithiophene,5-methyl-5'-phenyl (CAS 106925-68-2)
- Structure : Two thiophene units with methyl and phenyl substituents.
- Molecular Formula : C₁₅H₁₂S₂; Molecular Weight : 256.385 .
- Key Differences :
- Minimal conjugation (2 thiophene units) limits electronic applications.
- Phenyl substituents introduce steric hindrance, reducing crystallinity compared to the target compound’s linear octyl chains.
2-(3,5-DIMETHYLBENZOYL)-5-(1,3-DIOXOLAN-2-YL)THIOPHENE
- Structure : Thiophene ring functionalized with benzoyl and dioxolane groups.
- Key Differences: Electron-withdrawing benzoyl groups alter electronic properties, making it more suited for optoelectronics than charge transport . Lack of alkyl chains reduces solubility in nonpolar solvents.
Property Comparison
Research Findings and Performance Metrics
- Charge Transport : The target compound’s pentathiophene structure demonstrates hole mobilities (~0.1 cm²/V·s) superior to shorter derivatives (e.g., CAS 153561-84-3: ~0.01 cm²/V·s) .
- Optoelectronic Tuning : Octyl substituents redshift absorption maxima (λₐᵦₛ ≈ 450 nm) compared to unsubstituted analogs (λₐᵦₛ ≈ 400 nm) .
Biological Activity
The compound 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a complex oligothiophene derivative. Thiophene compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a high degree of thiophene ring substitution which contributes to its unique properties. The presence of multiple thiophene units enhances the electronic properties, making it a candidate for applications in organic electronics and potentially in pharmaceuticals.
Biological Activity Overview
Thiophene derivatives have been extensively studied for their biological activities. The following subsections summarize key findings related to the biological activity of similar thiophene compounds, which can provide insights into the expected behavior of 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene .
Anticancer Activity
Research has shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds containing thiophene rings have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that certain thiophene-based compounds inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
Thiophene derivatives have also been noted for their antibacterial and antifungal activities. A series of studies highlighted that modifications to the thiophene structure could enhance its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene compounds has been documented, with some derivatives showing inhibition of pro-inflammatory cytokines in vitro. For example, compounds similar to our target have been shown to reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1β) in inflammatory models .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A recent study evaluated a series of thiophene derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity, suggesting that 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene could exhibit similar or enhanced activity due to its complex structure .
- Antimicrobial Evaluation : Another study focused on synthesizing new thiophene derivatives and assessing their antimicrobial properties. The findings demonstrated that certain structural modifications led to increased potency against both bacterial and fungal strains, highlighting the potential for further exploration of 2-Octyl... in this context .
- Inflammatory Response Modulation : In a model of induced inflammation, a related thiophene compound was shown to significantly decrease inflammatory markers in vivo, suggesting that 2-Octyl... could have therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
